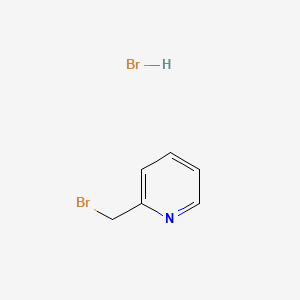
2-溴甲基吡啶氢溴酸盐
描述
2-(Bromomethyl)pyridine hydrobromide is an organic compound with the molecular formula C6H6BrN · HBr. It is a pyridine derivative and is commonly used as a reagent and intermediate in organic synthesis. This compound is known for its participation in the synthesis of various colorimetric and fluorescence chemosensors .
科学研究应用
2-(Bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
Target of Action
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative It is known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor .
Mode of Action
It is used as a reagent in the synthesis of various compounds .
Biochemical Pathways
It is used in the preparation of various compounds such as 2-[1-(pyridin-2-ylmethyl)-1h-1,2,3-triazol-4-yl]pyridine, 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4h-1,3-benzoxazin-4-one, and others . These compounds may have various roles in biochemical pathways.
Result of Action
It is known to be used in the synthesis of various compounds , which may have diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyridine hydrobromide can be synthesized through the bromination of 2-methylpyridine. The reaction typically involves the use of hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure the selective bromination of the methyl group attached to the pyridine ring .
Industrial Production Methods: In industrial settings, the production of 2-(Bromomethyl)pyridine hydrobromide involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .
化学反应分析
Types of Reactions: 2-(Bromomethyl)pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form pyridine carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of pyridine.
Oxidation: Pyridine carboxaldehyde derivatives.
Reduction: Methylpyridine derivatives.
相似化合物的比较
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Bromomethyl)-6-methylpyridine
- 4-(Bromomethyl)pyridine hydrobromide
Comparison:
- 2-(Chloromethyl)pyridine hydrochloride: Similar in structure but contains a chlorine atom instead of bromine. It is less reactive due to the lower electrophilicity of the chloromethyl group compared to the bromomethyl group.
- 2-(Bromomethyl)-6-methylpyridine: Contains an additional methyl group at the 6-position, which can influence its reactivity and steric properties.
- 4-(Bromomethyl)pyridine hydrobromide: The bromomethyl group is attached to the 4-position of the pyridine ring, resulting in different regioselectivity in reactions .
2-(Bromomethyl)pyridine hydrobromide stands out due to its high reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDNCGRNPYKRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370463 | |
| Record name | 2-(Bromomethyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31106-82-8 | |
| Record name | 2-(Bromomethyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(bromomethyl)pyridine hydrobromide interact with the gallium phosphide surface, and what is the significance of this interaction?
A: The research suggests that 2-(bromomethyl)pyridine hydrobromide interacts with the phosphorus-rich (111)B face of gallium phosphide (GaP). While the exact mechanism is still under investigation, the study found a 59% coverage of the 2-pyridyl group on the GaP (111)B surface after the reaction []. This suggests that the 2-(bromomethyl)pyridine hydrobromide loses its bromine atom, and the resulting 2-pyridyl group attaches to the surface. The researchers propose that this bonding likely occurs at surface-bound hydroxyl groups, although the presence of ionic bromine on the surface after the reaction complicates this interpretation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



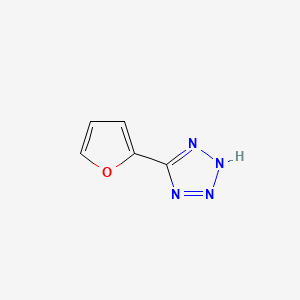
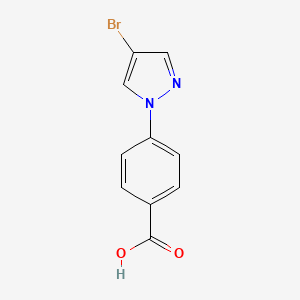

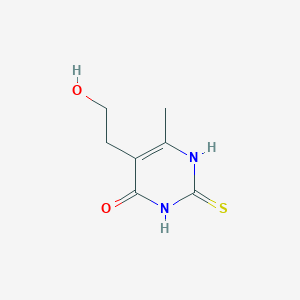
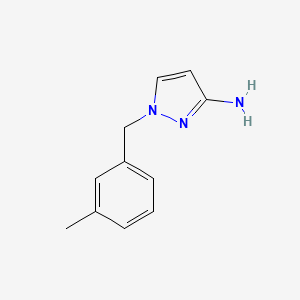
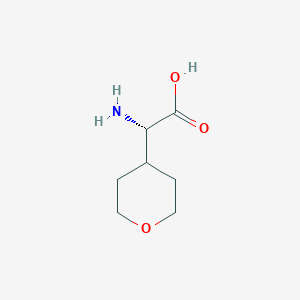
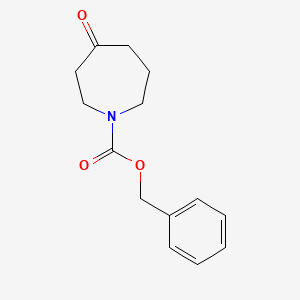

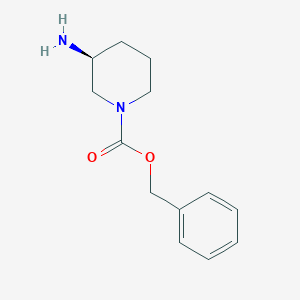
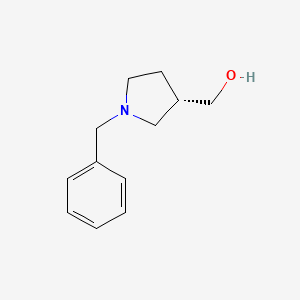
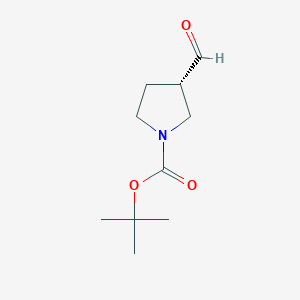
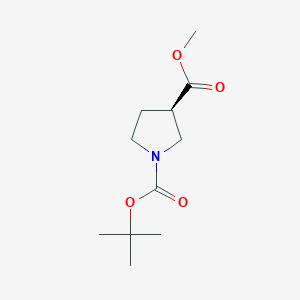
![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
